molecular formula C10H12N2O2 B11760027 N-ethyl-3-phenyloxaziridine-2-carboxamide

N-ethyl-3-phenyloxaziridine-2-carboxamide

Cat. No.: B11760027
M. Wt: 192.21 g/mol
InChI Key: YOLGTQSLSSKSNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-3-phenyloxaziridine-2-carboxamide is an organic compound with the molecular formula C10H12N2O2 It is a member of the oxaziridine family, which are three-membered heterocyclic compounds containing an oxygen and nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-phenyloxaziridine-2-carboxamide typically involves the reaction of an appropriate amine with a carboxylic acid derivative. One common method is the reaction of N-ethyl-3-phenyl-2-oxaziridine with a carboxylic acid chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification by recrystallization or chromatography. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-phenyloxaziridine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The oxaziridine ring can be oxidized to form oxaziridinium ions, which are reactive intermediates in organic synthesis.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The carboxamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxaziridine ring can lead to the formation of oxaziridinium ions, while reduction can yield amines or other reduced products.

Scientific Research Applications

N-ethyl-3-phenyloxaziridine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-3-phenyloxaziridine-2-carboxamide involves its ability to form reactive intermediates such as oxaziridinium ions. These intermediates can interact with various molecular targets, including enzymes and other proteins, leading to changes in their activity. The specific pathways involved depend on the context in which the compound is used, such as in chemical synthesis or biological studies .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-3-phenyloxaziridine-2-carboxamide
  • N-ethyl-3-phenyl-1,2-oxaziridine-2-carboxamide
  • N-ethyl-3-phenyl-2-oxaziridine

Uniqueness

N-ethyl-3-phenyloxaziridine-2-carboxamide is unique due to its specific structure, which includes an ethyl group attached to the nitrogen atom and a phenyl group attached to the oxaziridine ring. This unique structure influences its reactivity and the types of reactions it can undergo, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

N-ethyl-3-phenyloxaziridine-2-carboxamide

InChI

InChI=1S/C10H12N2O2/c1-2-11-10(13)12-9(14-12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,13)

InChI Key

YOLGTQSLSSKSNV-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)N1C(O1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.